Adenosine N1-oxide-3',5'-cyclic monophosphate sodium salt

Description

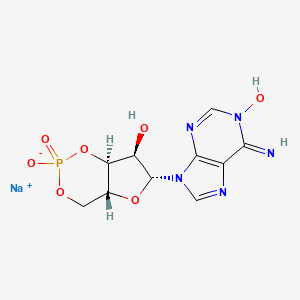

Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is known for its involvement in cyclic AMP (cAMP) signaling pathways, which are essential for numerous cellular functions, including cell proliferation, differentiation, and apoptosis .

Properties

Molecular Formula |

C10H11N5NaO7P |

|---|---|

Molecular Weight |

367.19 g/mol |

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(1-hydroxy-6-iminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H12N5O7P.Na/c11-8-5-9(13-3-15(8)17)14(2-12-5)10-6(16)7-4(21-10)1-20-23(18,19)22-7;/h2-4,6-7,10-11,16-17H,1H2,(H,18,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

UCFWGHYHVQIWMZ-MCDZGGTQSA-M |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)[O-].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt typically involves the oxidation of adenosine to form the N1-oxide derivative, followed by cyclization to produce the cyclic monophosphate structure.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high purity and yield. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

Oxidation: Conversion of adenosine to its N1-oxide form.

Cyclization: Formation of the cyclic monophosphate structure.

Substitution: Introduction of the sodium salt.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for the initial oxidation step, catalysts for cyclization, and sodium hydroxide for the final substitution step. Reaction conditions such as controlled temperature and pH are crucial for achieving high yield and purity .

Major Products

The major product of these reactions is Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt, with potential by-products including unreacted adenosine and intermediate compounds .

Scientific Research Applications

Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the activation of cyclic-AMP-dependent protein kinase A (PKA). This activation leads to the phosphorylation of target proteins, which in turn regulate various cellular functions such as gene expression, metabolism, and cell cycle progression. The cAMP/PKA signaling pathway is a key mediator of these effects .

Comparison with Similar Compounds

Similar Compounds

Adenosine 3’,5’-cyclic monophosphate sodium salt: A closely related compound that also activates PKA but lacks the N1-oxide modification.

N6,O2’-Dibutyryl adenosine 3’,5’-cyclic monophosphate sodium salt: A modified cAMP analog with enhanced cell permeability.

8-(4-Chlorophenylthio) adenosine 3’,5’-cyclic monophosphate sodium salt: Another cAMP analog with specific activation properties.

Uniqueness

Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt is unique due to its N1-oxide modification, which may confer distinct biochemical properties and potential therapeutic benefits compared to other cAMP analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.